3-(3-Bromophenyl)propylamine chemical structure and molecular weight
3-(3-Bromophenyl)propylamine chemical structure and molecular weight
Pharmacophore Scaffold & Linker Chemistry
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
3-(3-Bromophenyl)propylamine is a bifunctional building block characterized by a primary amine connected to a meta-substituted bromobenzene ring via a propyl linker. Its utility lies in its dual reactivity: the amine serves as a nucleophilic handle for amide/sulfonamide formation, while the aryl bromide acts as an electrophilic partner for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Core Identifiers
| Property | Data |
| Chemical Name | 3-(3-Bromophenyl)propan-1-amine |
| CAS Number (Free Base) | 174689-12-4 |
| CAS Number (HCl Salt) | 1269151-20-3 |
| Molecular Formula | |
| Molecular Weight | 214.10 g/mol |
| SMILES | NCCCCc1cccc(Br)c1 |
| InChI Key | LPGRDQALSKYUEF-UHFFFAOYSA-N |
Physicochemical Properties[1][8]
| Parameter | Value | Relevance |
| LogP (Predicted) | ~2.6 | Moderate lipophilicity; suitable for CNS-active scaffolds. |
| pKa (Amine) | ~10.2 | Typical for primary alkyl amines; protonated at physiological pH. |
| H-Bond Donors | 2 | Primary amine ( |
| H-Bond Acceptors | 1 | Nitrogen lone pair. |
| Physical State | Colorless to pale yellow oil (Free base) | Hygroscopic; often stored as HCl salt for stability. |
Synthetic Methodology
Expert Insight: While direct alkylation of 3-bromobenzene is feasible, it often suffers from poly-alkylation or lack of regioselectivity. The most robust, scalable route involves the reduction of the corresponding amide or nitrile, derived from commercially available 3-(3-bromophenyl)propionic acid.
Preferred Route: Amide Reduction via Borane-THF
This protocol utilizes Borane-THF (
-
Causality:
presents a risk of hydrodehalogenation (removing the bromine atom) under aggressive reflux. Borane is chemoselective for the amide carbonyl in the presence of aryl halides.
Step 1: Formation of 3-(3-Bromophenyl)propionamide
-
Activation: Dissolve 3-(3-bromophenyl)propionic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (0.05 eq) and dropwise add oxalyl chloride (1.2 eq) at 0°C. Stir until gas evolution ceases (Acid Chloride formation).
-
Amidation: Concentrate the intermediate in vacuo to remove excess oxalyl chloride. Redissolve in DCM and add dropwise to a stirred solution of aqueous ammonium hydroxide (
, excess) at 0°C. -
Isolation: Filter the precipitated solid amide or extract with EtOAc. Dry over
.[1]
Step 2: Chemoselective Reduction[2]
-
Setup: Under
atmosphere, dissolve the amide (1.0 eq) in anhydrous THF. -
Reduction: Add
(1.0 M solution, 3.0 eq) dropwise at 0°C. -
Reflux: Heat to reflux (66°C) for 4–6 hours. Monitor by TLC (disappearance of amide).
-
Quench (Critical): Cool to 0°C. Carefully add MeOH to quench excess borane. Then, add 6M HCl and reflux for 1 hour to break the boron-amine complex.
-
Workup: Basify with NaOH (pH > 12) and extract into DCM. The organic layer contains the free amine.
Synthetic Workflow Diagram
Figure 1: Stepwise synthesis from commercially available acid precursor using chemoselective borane reduction to preserve the aryl bromide.
Analytical Validation
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Proton NMR ( NMR, 400 MHz, )
-
Aromatic Region (7.0–7.4 ppm): Multiplet, 4H.[2] Look for the distinct singlet-like signal of the proton between the Br and alkyl chain (position 2 on the ring).
-
Benzylic Methylene (
~2.65 ppm): Triplet ( ), 2H. -
Aminomethylene (
~2.72 ppm): Triplet ( ), 2H. -
Central Methylene (
~1.75 ppm): Quintet ( ), 2H. -
Amine Protons: Broad singlet (exchangeable with
), position varies with concentration.[2]
Mass Spectrometry (ESI-MS)
-
Target Ion:
. -
Isotopic Pattern: A 1:1 doublet ratio at m/z 214 and 216 is mandatory due to the
and isotopes. Absence of this pattern indicates dehalogenation.
Medicinal Chemistry Applications
3-(3-Bromophenyl)propylamine acts as a "privileged linker" in drug design. The propyl chain provides optimal flexibility for binding pockets, while the bromine allows for late-stage diversification.
Key Applications
-
Fragment-Based Drug Discovery (FBDD): Used as a growing vector. The amine binds to Asp/Glu residues in the target protein, while the aryl bromide is coupled to varying biaryl systems to explore hydrophobic pockets.[2]
-
PROTAC Linkers: The amine conjugates to an E3 ligase ligand (e.g., Thalidomide derivatives), and the aryl bromide is coupled to the Warhead ligand.[2]
-
GPCR Ligands: The phenylpropylamine motif is a classic pharmacophore for aminergic GPCRs (Dopamine, Serotonin, Histamine receptors).[2]
Functionalization Pathway[1]
Figure 2: Divergent synthesis utility.[2] The scaffold allows orthogonal functionalization at the nitrogen (green paths) and the aromatic ring (red paths).
Safety & Handling
-
Corrosivity: As a primary amine, the free base is caustic and can cause skin burns.[2]
-
Storage: Store under inert atmosphere (
or Ar) at 2–8°C. The free base absorbs from the air to form carbamates; conversion to the Hydrochloride salt is recommended for long-term storage. -
Incompatibility: Avoid contact with strong oxidizers and acid chlorides (unless intended for reaction).
References
-
PubChem. (2025).[3][4][5] 3-(3-Bromophenyl)propan-1-amine Compound Summary. National Library of Medicine. Available at: [Link]
-
Fisher Scientific. (2025). 3-(3-Bromophenyl)propionic acid Precursor Data. Available at: [Link]
-
Brown, H. C., & Choi, Y. M. (1982).[2] Chemoselective reduction of amides with Borane-THF. (General protocol reference for amide reduction preserving aryl halides).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3-(3-bromophenyl)propanoic Acid | C9H9BrO2 | CID 2063862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromopropylamine | C3H8BrN | CID 78702 - PubChem [pubchem.ncbi.nlm.nih.gov]
